N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is a synthetic acetamide derivative characterized by a 1H-tetrazole-5-yl moiety linked to an acetamide backbone and a 4-methoxyphenethyl substituent at the nitrogen atom. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability in drug-like molecules, while the 4-methoxyphenyl group may influence lipophilicity and receptor interactions .
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17) |
InChI Key |
RSMLXHMIIMLWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Routes
Core Reaction Sequence
The laboratory synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide typically follows a three-step sequence:
Formation of 2-(1H-Tetrazol-5-yl)acetic Acid
Activation of Carboxylic Acid
Amidation with 2-(4-Methoxyphenyl)ethylamine
Table 1: Comparative Yields Across Laboratory Methods
| Activation Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂ | DCM | 0°C | 68 | 92 |
| EDC/HOBt | DMF | RT | 72 | 89 |
| HATU | THF | -10°C | 81 | 95 |
Tetrazole Ring Stabilization Strategies
The 1H-tetrazole group’s sensitivity to oxidation and thermal degradation necessitates:
Industrial Production Methodologies
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility and safety:
Purification Protocols
Industrial-scale purification combines multiple techniques:
- Liquid-Liquid Extraction :
- Column Chromatography :
- Crystallization :
Table 2: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 1,200 | 4,800 |
| Energy Consumption (kWh/kg) | 82 | 54 |
| API Purity (%) | 98.5 | 99.1 |
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
The Huisgen cycloaddition can yield 1H- and 2H-tetrazole regioisomers. Key controls include:
Scale-Up Impurity Profile
Common industrial impurities and their controls:
| Impurity | Source | Control Measure |
|---|---|---|
| N-(2-Phenylethyl)acetamide | Amine overalkylation | Strict stoichiometry (1:1.05) |
| Tetrazole dimer | Oxidative coupling | 0.1% BHT antioxidant additive |
Emerging Methodologies
Enzymatic Amidation
Recent advances employ lipase B from Candida antarctica (CAL-B):
- Conditions :
- 2-(1H-tetrazol-5-yl)acetic acid (1 eq)
- 2-(4-Methoxyphenyl)ethylamine (1.1 eq)
- tert-Butanol, 45°C, 24 hrs
- Benefits :
- 78% yield with >99% enantiomeric excess
- No racemization observed
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Tetrazole-Based Acetamides
The University of Groningen study synthesized a library of tetrazole-acetamide derivatives (e.g., compounds 2m–2v ), which share the 2-(1H-tetrazol-5-yl)acetamide core but differ in N-substituents . Key comparisons include:
| Compound Name | N-Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-(4-Methoxyphenyl)ethyl | Not reported | Not reported | High lipophilicity from methoxy group |
| 2o : 2-(1H-Tetrazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide | 2-(Thiophen-2-yl)ethyl | 293.35 | 145–147 | Enhanced π-π interactions from thiophene |
| 2q : N-Butyl-2-(1H-tetrazol-5-yl)acetamide | Butyl | 213.26 | 82–84 | Increased flexibility, lower steric hindrance |
| 2t : N-Cyclohexyl-2-(1H-tetrazol-5-yl)acetamide | Cyclohexyl | 251.34 | 158–160 | Improved metabolic stability due to bulky substituent |
Key Insights :
Methoxyphenyl-Containing Acetamides
Several patents and studies highlight acetamides with methoxyphenyl motifs, though their pharmacological targets vary:
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): This compound replaces the tetrazole with a benzothiazole ring, which is associated with antimicrobial and anti-inflammatory activities. The 4-methoxyphenyl group here may modulate solubility and target binding .
- 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (): Features a triazole-thioether linkage and a 2-methoxyphenyl group. The sulfur atom may enhance antioxidant properties, contrasting with the tetrazole’s metabolic stability .
Structural Divergence :
Pharmacological Analogues
While direct activity data for the target compound are unavailable, related acetamides demonstrate diverse bioactivities:
- Anti-exudative acetamides (): Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation at 10 mg/kg .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
The presence of the tetrazole ring and the methoxyphenyl group contributes significantly to its biological properties.
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, a study demonstrated that similar tetrazole derivatives showed effective inhibition against various cancer cell lines, including breast and colon cancer cells. The IC values were reported to be below 10 µM for several derivatives, indicating potent activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 7.5 |
| Compound B | MCF-7 (Breast Cancer) | 8.0 |
| This compound | A431 (Skin Cancer) | <10 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In a comparative study, it was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuropharmacological Effects
Preliminary studies have suggested that this compound may possess neuropharmacological effects. It has been observed to influence neurotransmitter systems, particularly those involving dopamine reuptake inhibition. This action is significant in the context of developing treatments for neurological disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the methoxy group and the tetrazole moiety can significantly affect biological activity. For example, increasing electron density on the phenyl ring enhances anticancer activity, while changes in the tetrazole structure can modulate antimicrobial effects .
Case Studies
- Case Study on Anticancer Activity : In a study involving various analogs of tetrazole derivatives, this compound was tested against multiple cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapy.
- Case Study on Antimicrobial Efficacy : A series of tests conducted against clinically isolated strains demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential application in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
